molecular formula C9H18N2O3 B1619178 Glycylnorleucine methyl ester CAS No. 66216-73-7

Glycylnorleucine methyl ester

Cat. No.: B1619178
CAS No.: 66216-73-7
M. Wt: 202.25 g/mol
InChI Key: AJJABVKOKDXPJN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylnorleucine methyl ester (CAS: 769901-75-9) is a dipeptide derivative composed of glycine and norleucine linked via a peptide bond, with a terminal methyl ester group. Its molecular formula is C₉H₁₈N₂O₃, and it has a molecular weight of 202.25 g/mol . Structurally, norleucine—a linear six-carbon amino acid analog of leucine—provides hydrophobic character, while the methyl ester enhances solubility in organic solvents. This compound is primarily utilized in peptide synthesis as a building block, particularly for introducing norleucine residues into peptide chains .

Properties

CAS No.

66216-73-7

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl (2S)-2-[(2-aminoacetyl)amino]hexanoate

InChI

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14-2)11-8(12)6-10/h7H,3-6,10H2,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

AJJABVKOKDXPJN-ZETCQYMHSA-N

SMILES

CCCCC(C(=O)OC)NC(=O)CN

Isomeric SMILES

CCCC[C@@H](C(=O)OC)NC(=O)CN

Canonical SMILES

CCCCC(C(=O)OC)NC(=O)CN

Other CAS No.

66216-73-7

sequence

GX

Synonyms

Gly-Nle-methyl ester
glycyl-DL-norleucine methyl ester
glycylnorleucine methyl este

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

Hydrophobicity and Side Chain Effects: this compound’s linear norleucine side chain contrasts with L-leucine methyl ester’s branched isobutyl group . This linearity reduces steric hindrance, making it preferable for synthesizing peptides requiring flexible hydrophobic regions. The benzoyl group in (N-benzoyl)glycylglycine methyl ester introduces aromaticity and steric bulk, which protects the peptide bond during synthesis and modifies reactivity .

Solubility Profiles: Glycine methyl ester hydrochloride’s high water solubility (due to ionic hydrochloride and small size) facilitates aqueous-phase reactions, unlike this compound, which requires organic solvents . D-Glucuronic acid methyl ester’s carbohydrate backbone enhances hydrophilicity, enabling applications in drug delivery systems targeting hepatic or inflammatory tissues .

Applications in Synthesis: this compound is favored for inserting non-natural amino acids into peptides, while L-leucine methyl ester is used for branched-chain modifications . Glycine methyl ester hydrochloride serves as a simple precursor for glycine-containing compounds, whereas (N-benzoyl)glycylglycine methyl ester is employed in complex, multi-step syntheses requiring protective groups .

Research Findings and Challenges

  • Synthetic Efficiency: this compound’s synthesis requires careful control to avoid racemization, a challenge less pronounced in glycine derivatives due to their achirality .
  • Thermodynamic Stability: L-Leucine methyl ester exhibits higher thermal stability (ΔvapH = 320–353 K) compared to glycylnorleucine derivatives, which lack published thermochemical data .
  • Biological Compatibility: D-Glucuronic acid methyl ester’s compatibility with mammalian systems (e.g., drug conjugation) is well-documented, unlike this compound, whose in vivo behavior remains understudied .

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